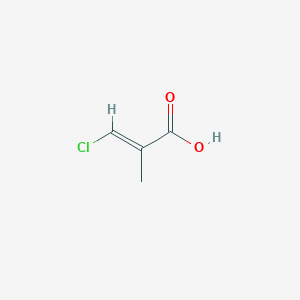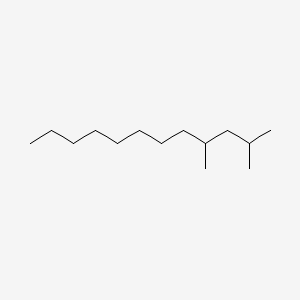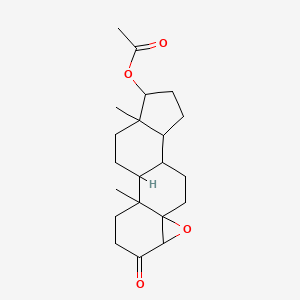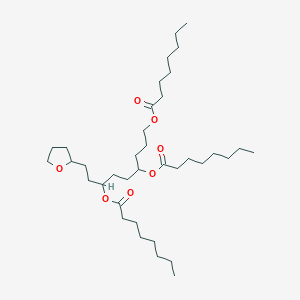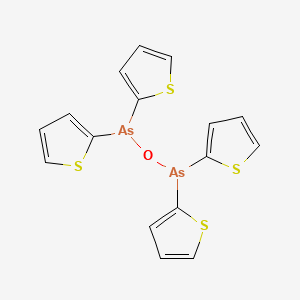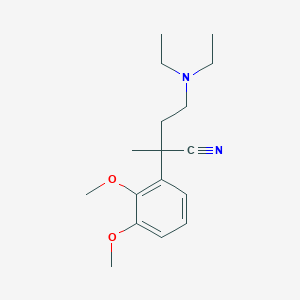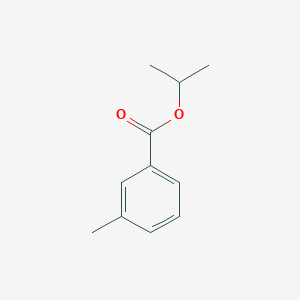
Propan-2-yl 3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 3-methylbenzoate, also known as isopropyl 3-methylbenzoate, is an organic ester compound with the molecular formula C11H14O2. This compound is characterized by its aromatic benzene ring substituted with a methyl group and an ester functional group. It is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propan-2-yl 3-methylbenzoate can be synthesized through the esterification of 3-methylbenzoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 3-methylbenzoic acid and isopropanol into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Propan-2-yl 3-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 3-methylbenzoic acid and isopropanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Hydrolysis: 3-methylbenzoic acid and isopropanol.
Reduction: 3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 3-methylbenzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of propan-2-yl 3-methylbenzoate primarily involves its interactions with various molecular targets. The ester functional group can undergo hydrolysis in biological systems, releasing 3-methylbenzoic acid and isopropanol. The aromatic ring can participate in interactions with enzymes and receptors, potentially influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Propan-2-yl 3-methylbenzoate can be compared with other similar ester compounds, such as:
Methyl 3-methylbenzoate: Similar structure but with a methyl ester group instead of an isopropyl ester group.
Ethyl 3-methylbenzoate: Similar structure but with an ethyl ester group instead of an isopropyl ester group.
Propan-2-yl benzoate: Similar structure but without the methyl group on the benzene ring.
Uniqueness: The presence of the isopropyl ester group and the methyl substitution on the benzene ring gives this compound unique chemical properties, such as its specific reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
6297-45-6 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
propan-2-yl 3-methylbenzoate |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11(12)10-6-4-5-9(3)7-10/h4-8H,1-3H3 |
InChI-Schlüssel |
QSWDKFNZXXSIPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


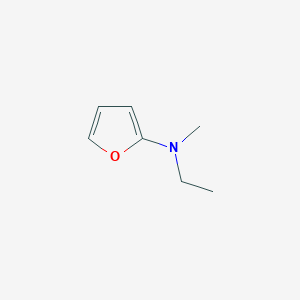
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)



